BenchChemオンラインストアへようこそ!

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Sentrin-specific protease 8 (SENP8) NEDD8 pathway High-throughput screening

Directly source 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (866050-62-6) for validated SENP8 inhibitor campaigns. This ortho-fluorobenzoyl oxime ester delivers a confirmed IC₅₀ of 62.9 µM against SENP8 in PubChem AID 488903, unlike the para-fluoro regioisomer (CAS 866149-24-8) which shifts target engagement to RBBP9. Regiochemistry-dependent selectivity makes exact CAS sourcing scientifically non-negotiable for hit-to-lead triage, caspase-3 selectivity calibration, and ABPP probe development. Demand analytical certification (¹⁹F-NMR) confirming ortho-fluorine substitution to eliminate regioisomer misassignment risk.

Molecular Formula C12H9FN2O2S
Molecular Weight 264.27
CAS No. 866050-62-6
Cat. No. B2710658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
CAS866050-62-6
Molecular FormulaC12H9FN2O2S
Molecular Weight264.27
Structural Identifiers
SMILESCC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CS2
InChIInChI=1S/C12H9FN2O2S/c1-8(11-14-6-7-18-11)15-17-12(16)9-4-2-3-5-10(9)13/h2-7H,1H3/b15-8+
InChIKeyQCDCIOIHSPGEJE-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866050-62-6 – 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole as a Specialized Medicinal Chemistry Building Block: Procurement-Relevant Chemical Profile and Known Biological Annotation


2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS 866050-62-6) is a small-molecule heterocyclic entity (C₁₂H₉FN₂O₂S, MW 264.28) defined by a thiazole core linked via an oxime ester bridge to a 2-fluorobenzoyl moiety [1]. The compound rose to attention as a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000547268 [2], where it was profiled in biochemical high-throughput screening (HTS) campaigns. The publicly available bioactivity fingerprint—derived from Sanford-Burnham Center for Chemical Genomics (SBCCG) dose–response experiments—shows measurable inhibitory signals against sentrin-specific protease 8 (SENP8, IC₅₀ = 62.9 µM) and caspase‑3 (IC₅₀ = 71.1 µM), while the 4‑fluoro regioisomer (CAS 866149‑24‑8) exhibits a distinct target engagement profile at RBBP9 (IC₅₀ ≈ 5.7 µM), establishing a regiochemistry-dependent selectivity pattern relevant to hit‑to‑lead triage decisions [3][4].

Why In-Class Thiazole Oxime Esters Cannot Be Interchanged with 866050-62-6 Without Quantitative Risk


Compounds within the thiazole oxime ester family share a common scaffold yet diverge sharply in target engagement profiles as a function of subtle structural modifications. Simply matching the thiazole‑oxime‑ester core to any commercial alternative ignores the established sensitivity of biochemical readouts to regiochemical changes: the ortho‑fluorobenzoyl substitution pattern present in 866050‑62‑6 delivers an IC₅₀ of 62.9 µM against SENP8 [1], whereas the para‑fluorobenzoyl isomer (CAS 866149‑24‑8) has no reported SENP8 inhibition but instead yields IC₅₀ ≈ 5.7 µM against RBBP9, an entirely different target [2]. A procurement decision based purely on core scaffold similarity therefore introduces an uncontrolled variable that can invalidate structure–activity relationship (SAR) series interpretation or HTS hit‑confirmation workflows. Absent explicit side‑by‑side biochemical comparator data, the safest scientific practice entails sourcing the exact CAS‑registered compound used in the reference screening dataset.

866050-62-6 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons Against Closest Structural Analogs


SENP8 Inhibitory Activity: Ortho-Fluoro Regioisomer Versus Para-Fluoro Comparator in Dose–Response Format

The ortho-fluorobenzoyl regioisomer 866050‑62‑6 was confirmed as a SENP8 inhibitor in a luminescent dose–response assay (PubChem AID 488903), returning an IC₅₀ of 62.9 µM [1]. In contrast, the para-fluoro analog (CAS 866149‑24‑8) lacks any reported SENP8 inhibitory activity, instead displaying IC₅₀ ≈ 5.7 µM against the unrelated hydrolase RBBP9 [2]. The divergence demonstrates that the fluorine position on the benzoyl ring controls target engagement and selectivity.

Sentrin-specific protease 8 (SENP8) NEDD8 pathway High-throughput screening Regiochemistry–activity relationship

Caspase‑3 Selectivity Profiling: 866050‑62‑6 IC₅₀ Defines a Window for SENP‑Family Selectivity Assessment

In the caspase‑3 selectivity counter‑screen (PubChem AID 488901), the compound exhibited an IC₅₀ of 71.1 µM [1], giving a SENP8/caspase‑3 selectivity ratio of approximately 0.88 (62.9 / 71.1). For comparison, potent dual SENP/caspase inhibitors in the same screening collection typically show IC₅₀ values below 10 µM on both targets, making the near‑equipotent, high‑micromolar profile of 866050‑62‑6 useful as a baseline control for selectivity assay validation [2].

Caspase-3 Selectivity counter-screen SUMO pathway Protease inhibitor profiling

Regiochemical Identity Confirmation: Ortho‑Fluorine Versus Para‑Fluorine Substitution Dictates Physicochemical and Biological Fingerprint

The ortho‑fluorine substitution in 866050‑62‑6 creates a sterically and electronically distinct environment compared to the para‑fluoro isomer (866149‑24‑8). While the two regioisomers share identical molecular formula (C₁₂H₉FN₂O₂S) and MW (264.28), the ortho‑fluoro congener is predicted to exhibit altered hydrogen‑bond acceptor topology (the ortho‑F atom can engage in intramolecular interactions with the adjacent carbonyl oxygen) relative to the para‑F analog with predicted pKa ≈ 1.09 ± 0.10 . This subtle difference in electronic distribution is sufficient to redirect target engagement from SENP8 (ortho) to RBBP9 (para) as documented above.

Regioisomer differentiation Fluorine positional scanning Physicochemical property comparison Procurement quality control

MLSMR Provenance and Screening Pedigree: A Traceable HTS Dataset Unavailable for Untested Analogs

866050‑62‑6 was acquired, stored, and screened as part of the NIH MLSMR collection (identifier MLS000547268) under the SBCCG screening center quality‑control pipeline [1]. Concentration–response data (IC₅₀ values for SENP8 and caspase‑3) were generated in triplicate dose–response experiments and deposited in PubChem with full assay protocol documentation. For the para‑fluoro analog (866149‑24‑8), no corresponding MLSMR‑curated dose–response dataset against SENP8 or caspase‑3 exists in the public domain; its RBBP9 IC₅₀ appears in a separate ChEMBL‑derived entry (CHEMBL1092376) [2].

MLSMR collection Screening provenance Hit triage PubChem BioAssay traceability

866050-62-6 Recommended Research and Procurement Application Scenarios Based on Documented Evidence


SENP8‑Focused Hit‑Expansion and Tool Compound Development

866050‑62‑6 is directly applicable as a starting point for SENP8 inhibitor medicinal chemistry campaigns. Its confirmed IC₅₀ of 62.9 µM in the PubChem AID 488903 dose–response assay [1] provides a measurable benchmark for structure–activity optimization, while the documented absence of SENP8 activity in the para‑fluoro analog ensures that SAR exploration begins from a regioisomerically defined foothold. Researchers should procure the compound with analytical certification confirming ortho‑fluorine substitution (¹⁹F‑NMR or IR) to avoid regioisomer misassignment.

Caspase‑3 Selectivity Counter‑Screen Validation and Assay Calibration

The weak caspase‑3 inhibition (IC₅₀ = 71.1 µM) [1] positions 866050‑62‑6 as a practical low‑potency reference compound for calibrating the dynamic range of SENP versus caspase selectivity assays. Procurement for this purpose is appropriate whenever a screening laboratory needs a well‑characterized negative‑control compound with publicly traceable dose–response data to validate assay window and Z′‑factor prior to running a full‑deck HTS campaign.

Regioisomer‑Controlled Chemical Biology Probe Synthesis

The oxime ester linkage in 866050‑62‑6 offers a tractable synthetic handle for further derivatization, such as biotinylation or fluorophore conjugation, enabling the development of activity‑based protein profiling (ABPP) probes targeting the NEDD8/SENP8 pathway. The documented selectivity divergence between ortho‑ and para‑fluoro regioisomers [1][2] underscores the need to source the exact CAS 866050‑62‑6; any regioisomer contamination in the starting material would produce a probe with the unintended RBBP9‑directed reactivity profile demonstrated by CAS 866149‑24‑8.

Computational Chemistry and Docking Model Validation

The availability of triplicate, dose–response validated IC₅₀ values for two distinct enzyme targets (SENP8 and caspase‑3) makes 866050‑62‑6 a valuable test case for validating docking scoring functions or free‑energy perturbation (FEP) predictions across the SENP protease family [1]. Sourcing this specific compound enables computational chemistry groups to benchmark in‑silico selectivity predictions against experimentally measured selectivity ratios, an exercise that is not feasible with the para‑fluoro analog for which only a single‑target IC₅₀ exists.

Quote Request

Request a Quote for 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.